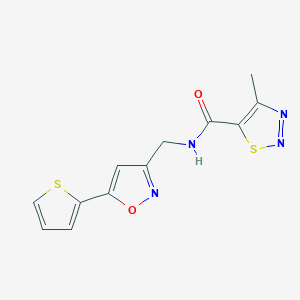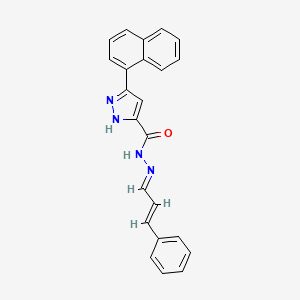
2-(Naphthalen-1-yl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related naphthalene derivatives often involves multi-component reactions, such as the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives, utilizing Fe3O4 magnetic nanoparticles with high efficiency under ultrasound irradiation (Mokhtary & Torabi, 2017). Another synthesis route involves the alkylation of 1H-imidazole or substituted piperazine with 1-(2-naphthyl)-2-bromoethanone, leading to various naphthalen-2-yl acetate derivatives (Ghareb et al., 2017).
Molecular Structure Analysis
Molecular structure analysis via methods such as X-ray crystallography and spectroscopy is essential for understanding the arrangement of atoms within the compound. For instance, studies have revealed hydrogen-bonding patterns in enaminones, indicating bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, which is crucial for the stability and reactivity of the molecule (Balderson et al., 2007).
Chemical Reactions and Properties
The compound's chemical properties, such as reactivity with other molecules, can be inferred from related naphthalene derivatives. For example, the reaction of naphthalen-2-yl acetate with various reagents under catalysis by p-toluenesulfonic acid highlights the potential for complex formation and the synthesis of novel derivatives with unique properties (Anary‐Abbasinejad et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are critical for their application and handling. For example, the analysis of similar compounds through methods like DFT and crystallography provides insights into their stability, solubility, and optimal conditions for storage and use (Ula, 2020).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, can be deduced from the synthesis and reactions of the compound. Studies on similar molecules indicate a broad range of reactivity, enabling the design of targeted chemical synthesis pathways for various applications (Williams et al., 2010).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
The compound has been studied for its potential anticonvulsant properties. Notably, Ghareb et al. (2017) synthesized derivatives of naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione and evaluated their anticonvulsant activities. These derivatives demonstrated significant delay in the onset of convulsions and prolonged survival time, indicating their potential as anticonvulsant agents. The molecular modelling study suggested CNS depressant activity through the modulation of benzodiazepine allosteric site in GABA-A receptors (Ghareb et al., 2017).
Chemosensor Applications
The compound and its derivatives have been applied in the development of chemosensors for detecting metal ions. For instance, Gosavi-Mirkute et al. (2017) synthesized and characterized derivatives of naphthalen-1,4-dione, exhibiting selective coordination to metal ions like Cu2+. These chemosensors showed remarkable selectivity and colorimetric response, useful in the detection of specific metal ions (Gosavi-Mirkute et al., 2017). Additionally, Patil et al. (2017) studied vitamin K3 derivatives for their chemosensor abilities towards transition metal ions, demonstrating their potential in recognizing and detecting specific metal ions in various solvents (Patil et al., 2017).
Catalytic and Synthesis Applications
Mokhtary and Torabi (2017) explored the compound's role in catalysis, using nano magnetite (Fe3O4) as a catalyst for synthesizing derivatives like 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide. This highlights the compound's utility in facilitating efficient synthesis processes (Mokhtary & Torabi, 2017).
Eigenschaften
IUPAC Name |
2-naphthalen-1-yl-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS/c26-23(16-20-8-5-7-19-6-1-2-9-21(19)20)25-14-11-18(12-15-25)17-27-22-10-3-4-13-24-22/h1-10,13,18H,11-12,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWSGQKSDDGCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H,5H-Imidazo[1,2-A]quinazolin-5-one](/img/structure/B2494318.png)
![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2494319.png)





![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2494328.png)



![2-[(2-Chloroacetyl)amino]-N-methylcyclopentane-1-carboxamide](/img/structure/B2494336.png)
![(2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2494337.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B2494340.png)